N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that combines the structural motifs of pyrazole and benzo[d]thiazole. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Similar compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to have antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The solubility of similar compounds in water and other polar solvents suggests that they may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
The solubility of similar compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substituents present on the thiazole ring .
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known for their excellent thermal stabilities .
Dosage Effects in Animal Models
Thiazole derivatives have been reported to exhibit notable larvicidal activity against certain species at specific concentrations .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives are known to be soluble in water, alcohol, and ether, and sparingly soluble in organic solvents and dyes .
Subcellular Localization
Thiazole derivatives are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide typically involves the condensation of 4-(1H-pyrazol-3-yl)aniline with benzo[d]thiazole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time. Solvent selection and purification methods are also crucial to ensure the compound’s purity and quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is explored for its use in developing new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole have similar structural features and biological activities.
Thiazole Derivatives: Compounds such as 2-aminothiazole and its derivatives are known for their antimicrobial and anticancer properties.
Indole Derivatives: Compounds like indole-3-carboxamide share structural similarities and are studied for their biological activities.
Uniqueness: N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide is unique due to its combined pyrazole and benzo[d]thiazole structures, which provide a versatile platform for interacting with various biological targets. This dual functionality enhances its potential as a therapeutic agent and a valuable tool in scientific research.
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(17-20-14-3-1-2-4-15(14)23-17)19-12-7-5-11(6-8-12)13-9-10-18-21-13/h1-10H,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZVUPSKOMYCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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